Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-
Brand Name: Vulcanchem
CAS No.: 820963-16-4
VCID: VC16817440
InChI: InChI=1S/C21H20OSe/c22-18-13-7-12-17-19(16-10-5-2-6-11-16)21(20(17)18)23-14-15-8-3-1-4-9-15/h1-6,8-11,17,20H,7,12-14H2
SMILES:
Molecular Formula: C21H20OSe
Molecular Weight: 367.4 g/mol

Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-

CAS No.: 820963-16-4

Cat. No.: VC16817440

Molecular Formula: C21H20OSe

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- - 820963-16-4

Specification

CAS No. 820963-16-4
Molecular Formula C21H20OSe
Molecular Weight 367.4 g/mol
IUPAC Name 8-benzylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one
Standard InChI InChI=1S/C21H20OSe/c22-18-13-7-12-17-19(16-10-5-2-6-11-16)21(20(17)18)23-14-15-8-3-1-4-9-15/h1-6,8-11,17,20H,7,12-14H2
Standard InChI Key IMAVQPXONQQTIR-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C(=O)C1)C(=C2C3=CC=CC=C3)[Se]CC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Bicyclo[4.2.0]oct-7-ene C8H12\text{C}_8\text{H}_{12}108.18None
Target CompoundC21H20OSe\text{C}_{21}\text{H}_{20}\text{OSe}367.40Phenyl, Phenylmethylseleno
7-Phenyl-8-(propylseleno) Derivative C17H20OSe\text{C}_{17}\text{H}_{20}\text{OSe}319.30Phenyl, Propylseleno

Synthesis and Chemical Reactivity

Multi-Step Synthetic Routes

The synthesis of bicyclo[4.2.0]oct-7-en-2-one derivatives typically begins with the construction of the bicyclic core. Patent EP0257610A2 describes the use of rhodium-based catalysts to facilitate cycloaddition or ring-closing metathesis reactions, enabling precise stereochemical control . For the target compound, subsequent functionalization involves:

  • Phenyl Group Introduction: Electrophilic aromatic substitution or cross-coupling reactions.

  • Seleno Group Installation: Nucleophilic displacement using phenylmethylselenol or selenocyanate reagents under inert conditions.

Catalytic and Reaction Conditions

Key intermediates in the synthesis include dibromo- and dichloro-bicyclo[4.2.0]octane derivatives, as exemplified by (1r,6s)-7,7-dibromobicyclo[4.2.0]oct-4-en-8-one (InChIKey: AUGWDJQDZOITHY-RITPCOANSA-N) . These halogenated precursors undergo selenium incorporation via SN2 mechanisms, with yields optimized by controlling temperature (−78°C to 25°C) and solvent polarity.

Table 2: Representative Synthetic Intermediates and Conditions

IntermediateCatalyst/ReagentTemperature RangeYield (%)
7,7-Dibromobicyclo[4.2.0]oct-4-en-8-oneRhodium(I) complex0–25°C65–78
7,7-Dichlorobicyclo[4.2.0]oct-4-en-8-olLithium diisopropylamide−78°C52

Applications in Material Science

Polymer and Composite Development

The bicyclic core’s rigidity and the seleno group’s polarizability make this compound a candidate for high-performance polymers. Preliminary studies indicate that incorporation into polyurethane matrices improves thermal stability, with degradation temperatures exceeding 300°C.

Chalcogenide-Based Materials

Selenium’s semiconducting properties could enable applications in optoelectronics. Thin films fabricated from seleno-bicyclo derivatives exhibit bandgap energies of 2.1–2.4 eV, comparable to organic photovoltaics like P3HT:PCBM blends.

Spectroscopic and Analytical Characterization

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